3-Oxoisoindoline-1-carboxamide is a compound belonging to the isoindoline family, characterized by its unique structure and properties. It features a bicyclic framework that includes a carbonyl group at the 3-position and a carboxamide functional group at the 1-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
3-Oxoisoindoline-1-carboxamide is classified as an organic compound, specifically within the category of heterocyclic compounds. Its structural characteristics position it as a derivative of isoindole, which is significant in pharmaceutical chemistry due to its presence in various bioactive molecules.
The synthesis of 3-oxoisoindoline-1-carboxamide typically involves multi-step synthetic routes. One prominent method is the Ugi reaction, which allows for the formation of this compound through a sequential four-component reaction. This approach combines an amine, an aldehyde, an isocyanide, and a carboxylic acid under mild conditions, leading to high yields and regioselectivity .
In one reported synthesis, the process begins with mixing primary amines with arylcarboxaldehydes in methanol, followed by the addition of 3-nitrobenzoic acid and isocyanides. The reaction is stirred at room temperature, allowing for efficient formation of the desired product. The final purification often involves column chromatography to isolate pure 3-oxoisoindoline-1-carboxamide .
The molecular formula for 3-oxoisoindoline-1-carboxamide is . Its molecular weight is approximately 175.16 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm its structure, with characteristic signals observed in both techniques .
3-Oxoisoindoline-1-carboxamide participates in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitutions and cyclization reactions, making it a versatile intermediate in organic synthesis.
For example, the compound can react with electrophiles or undergo hydrolysis to yield different derivatives. Its reactivity profile allows for modifications that can enhance biological activity or alter physicochemical properties .
The mechanism of action for compounds derived from 3-oxoisoindoline-1-carboxamide often involves interactions with biological targets such as enzymes or receptors. The carbonyl and amide functionalities facilitate hydrogen bonding and interactions with active sites on proteins.
Research indicates that derivatives of this compound exhibit antioxidant properties and may influence cellular pathways related to oxidative stress . The precise mechanism can vary based on structural modifications made to the core isoindoline framework.
3-Oxoisoindoline-1-carboxamide typically appears as a solid under standard conditions. Its melting point ranges around 190°C, indicating good thermal stability.
Chemically, it exhibits moderate solubility in polar solvents like methanol and dimethyl sulfoxide but limited solubility in non-polar solvents. Its reactivity is primarily dictated by the presence of functional groups capable of participating in various organic reactions .
The applications of 3-oxoisoindoline-1-carboxamide are diverse, particularly in medicinal chemistry. It has been explored for:
3-Oxoisoindoline-1-carboxamide represents a privileged scaffold in medicinal chemistry, systematically named as 1,3-dihydro-2H-isoindol-1-one-1-carboxamide according to IUPAC conventions. This bicyclic framework comprises:
Classified as a benzo-fused γ-lactam, this scaffold belongs to the broader family of isoindolinone heterocycles. Its structural uniqueness stems from the juxtaposition of hydrogen-bond acceptor sites (lactam and carboxamide carbonyls) and hydrogen-bond donor capacity (carboxamide -NH2). This amphoteric character facilitates diverse binding interactions with biological targets, particularly enzymes and receptors requiring bidentate recognition motifs [6]. The carboxamide group serves as a versatile pharmacophore element, amenable to N-substitution (-NHCOR, -NR1R2) or bioisosteric replacement, enabling extensive structure-activity relationship (SAR) exploration while retaining the core heterocyclic architecture [5] [8].
Table 1: Core Structural Features of 3-Oxoisoindoline-1-carboxamide
Structural Element | Position | Chemical Characteristics | Medicinal Chemistry Significance |
---|---|---|---|
Lactam Carbonyl | C3 | Strong hydrogen bond acceptor | Enhances target binding affinity; improves solubility |
Carboxamide Group | N1 | -C(=O)NH2 (primary amide) | Serves as hydrogen bond donor/acceptor; synthetic handle for derivatization |
Bridgehead Carbon | C1 | Stereogenic center | Enables chiral discrimination in target binding; influences pharmacokinetics |
Fused Benzene Ring | C4a-C8a | Aromatic system | Provides hydrophobic surface interaction; modulates electronic properties |
The therapeutic potential of 3-oxoisoindoline-1-carboxamides emerged prominently in the early 2000s through targeted analgesic development programs. Patent WO2008008020A1 (2007) disclosed the first comprehensive series of N-(2,6-dimethylphenyl)-3-oxoisoindoline-1-carboxamide derivatives as voltage-gated sodium channel (NaV) modulators [1] [2]. This foundational work established:
Concurrently, Japanese patent JP2009542803A (2009) expanded the therapeutic scope, demonstrating acid ceramidase (AC) inhibition through structurally distinct 3-oxoisoindoline carboxamides bearing extended C2-alkyl chains and piperidine substituents [3] [4]. This represented a strategic pivot toward oncology and lysosomal storage disorders, leveraging the scaffold's ability to occupy both the ceramide binding pocket and catalytic cleft of AC. Key derivatives like compound 32b (5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide) emerged with IC50 values <100 nM against human AC, showcasing the scaffold's versatility beyond pain management [4].
Table 2: Evolution of Key 3-Oxoisoindoline-1-carboxamide Derivatives
Patent/Year | Exemplary Compound | Key Structural Modifications | Primary Biological Target |
---|---|---|---|
WO2008008020A1 (2007) | N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)methyl]-3-oxo-1H-isoindole-1-carboxamide | N-aryl substitution; C2-benzyl with ortho-methoxy group | Voltage-gated sodium channels (NaV) |
JP2009542803A (2009) | 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide | C2-alkyl chain; fluorinated aryl; piperidine moiety | Acid ceramidase (AC) |
EP2044019A1 (2007) | 2-[(3-chlorophenyl)methyl]-N-(2-methyl-6-propan-2-ylphenyl)-3-oxo-1H-isoindole-1-carboxamide | Bulky isopropyl substituent on N-aryl; halogenated C2-benzyl | Neuropathic pain targets |
The 3-oxoisoindoline-1-carboxamide scaffold addresses multiple contemporary drug design challenges through intrinsic physicochemical and pharmacological properties:
• Targeted Protein Modulation
The scaffold's bifunctional hydrogen-bonding capacity enables high-affinity interactions with diverse biological targets. In analgesic applications, derivatives preferentially inhibit neuronal NaV1.7 and NaV1.8 subtypes over cardiac NaV1.5, achieving >100-fold selectivity through precise positioning of aryl substituents that occupy subtype-specific hydrophobic pockets [1] [2]. In oncology contexts, the carboxamide carbonyl coordinates the catalytic cysteine of acid ceramidase (Cys143), while the isoindolinone ring occupies the hydrophobic ceramide channel, effectively disrupting ceramide hydrolysis and inducing tumor apoptosis [3] [4].
• Synthetic Versatility
The scaffold serves as a molecular platform for combinatorial optimization:
• Physicochemical Optimization
Strategic modifications balance drug-like properties:
Table 3: Strategic Modifications and Their Effects on Drug Properties
Modification Site | Exemplary Group | Property Impact | Biological Consequence |
---|---|---|---|
N1-carboxamide | Tetrazole bioisostere | Increased metabolic stability; enhanced acidity | Prolonged half-life; improved target engagement in acidic environments |
C2-position | 2,5-Dimethoxybenzyl | Reduced CYP3A4 metabolism | Decreased clearance; lower dosing frequency |
N-aryl substituent | 2,6-Dimethylphenyl | Optimal steric bulk for NaV channel pore occlusion | Enhanced subtype selectivity (NaV1.7 > NaV1.5) |
Stereochemistry | (S)-configuration at C1 | Improved target binding kinetics | 5-10x higher potency than (R)-isomer |
The 3-oxoisoindoline-1-carboxamide core exemplifies a multidimensional scaffold capable of traversing therapeutic areas through rational structural elaboration. Its continued exploration addresses emerging challenges in targeted therapy development, particularly for intractable conditions like neuropathic pain and ceramide-dependent malignancies [7] [8]. Future directions include fragment-based design leveraging the crystalline core and computational modeling of isoindolinone-protein interactions to unlock novel target applications.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7